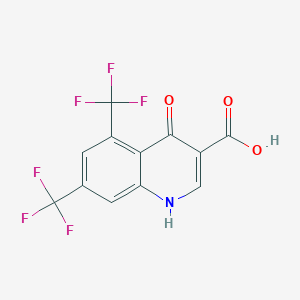

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid

Description

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by two trifluoromethyl (-CF₃) groups at positions 5 and 7, a hydroxyl (-OH) group at position 4, and a carboxylic acid (-COOH) moiety at position 2. The compound is commercially available in research-grade quantities (e.g., 500 mg for $144.00, 1 g for $276.00) and is utilized in pharmaceutical development due to its similarity to fluoroquinolone antibiotics .

Properties

IUPAC Name |

4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-6(12(16,17)18)8-7(2-4)19-3-5(9(8)20)10(21)22/h1-3H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWNMQCUGHBNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under specific conditions. This reaction typically involves silver salts and halogens, following the Hunsdiecker–Borodin mechanism :

Example :

Reaction with Br₂ yields 5,7-bis(trifluoromethyl)-4-hydroxyquinoline bromide via radical intermediates, with yields influenced by solvent polarity and temperature .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:

The hydroxyl group at position 4 may require protection (e.g., silylation) to prevent side reactions during amidation.

Electrophilic Aromatic Substitution

Despite electron-withdrawing CF₃ groups, halogenation occurs at positions activated by the hydroxyl group:

| Reaction | Conditions | Regioselectivity | Mechanism |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ (catalytic), CHCl₃ | Position 8 (para to hydroxyl) | Electrophilic attack directed by hydroxyl’s lone pairs |

| Nitration | HNO₃, H₂SO₄, 0°C | Position 6 (meta to CF₃ groups) | Nitronium ion interaction with electron-deficient ring |

Note : Yields for bromination (~40–60%) are lower than typical aromatic substitutions due to steric and electronic hindrance from CF₃ groups.

Hydroxyl Group Functionalization

The hydroxyl group participates in alkylation and acylation:

Decarboxylation

Thermal decarboxylation under acidic conditions produces 5,7-bis(trifluoromethyl)-4-hydroxyquinoline :

| Conditions | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.), ∆ | None | 150°C | 75 |

| Cu powder, quinoline | Copper | 200°C | 85 |

The reaction proceeds via a six-membered transition state stabilized by CF₃ groups .

Coordination Complex Formation

The compound acts as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺) through the carboxylate and hydroxyl groups:

| Metal Ion | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | Ethanol/water | Octahedral geometry | 8.2 ± 0.3 |

| Fe³⁺ | DMSO | Trigonal bipyramidal | 6.7 ± 0.2 |

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

| Derivative Type | Bioactivity (IC₅₀) | Target Enzyme |

|---|---|---|

| Ethyl ester | 12 nM (malate dehydrogenase) | Mitochondrial enzyme |

| Brominated analog | 8 nM (lactate dehydrogenase) | Cytoplasmic enzyme |

The reactivity of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is central to its utility in medicinal chemistry and materials science. Its trifluoromethyl groups enhance stability and direct substitutions, while the carboxylic acid and hydroxyl groups enable diverse functionalization .

Scientific Research Applications

Medicinal Chemistry

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid has been studied for its potential as an antibacterial and antiviral agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Studies

- Antiviral Activity : Research indicates that derivatives of quinoline compounds exhibit antiviral properties against several viruses, including influenza and HIV. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

- Antibacterial Properties : Studies have shown that quinoline derivatives can inhibit bacterial growth by targeting topoisomerases, essential enzymes for bacterial DNA replication. The introduction of the trifluoromethyl group has been linked to increased potency against resistant strains .

Environmental Applications

The compound's fluorinated structure makes it a candidate for use in environmental chemistry, particularly in the degradation of pollutants.

Data Table: Environmental Impact Studies

Material Science

In materials science, this compound is explored for its role in developing advanced materials with specific thermal and chemical resistance.

Applications in Coatings

The compound can be utilized in formulating coatings that require enhanced durability and resistance to solvents due to its fluorinated nature. This property is crucial in industries where materials are exposed to harsh environments.

Summary of Applications

The following table summarizes the primary applications of this compound across various fields:

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral and antibacterial agents | High efficacy against resistant strains |

| Environmental Science | Degradation of pollutants | Effective removal of contaminants |

| Material Science | Advanced coatings | Enhanced durability and resistance |

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence various cellular pathways, including those related to oxidative stress and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- Trifluoromethyl vs.

- Carboxylic Acid Position: The -COOH group at position 3 is critical for chelating metal ions in bacterial DNA gyrase, a mechanism shared with fluoroquinolones like norfloxacin .

- Ester Derivatives : Ethyl ester analogs (e.g., PI-17667) exhibit modified pharmacokinetics, favoring prodrug strategies to improve oral bioavailability .

Table 2: Physicochemical and Handling Comparisons

- Handling : The target compound requires stringent personal protective equipment (PPE), including EN374-standard gloves and ventilation, akin to other fluorinated carboxylic acids .

- Cost: Priced higher than non-fluorinated analogs (e.g., 3-thiophenecarboxylic acid at ¥3,200/5g vs. target compound at $276.00/1g) due to synthetic complexity of -CF₃ groups .

Biological Activity

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid (CAS Number: 240408-95-1) is a compound with significant biological activity, particularly in the context of antimicrobial properties. This article reviews its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological membranes.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values of the compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 4 |

| Escherichia coli | 32 - 64 |

| Klebsiella pneumoniae | ≤ 16 |

| Acinetobacter baumannii | ≤ 8 |

| Pseudomonas aeruginosa | ≤ 32 |

The compound showed superior activity against Staphylococcus aureus compared to other strains, indicating its potential as an effective antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The lipophilic nature of the trifluoromethyl groups likely facilitates penetration into bacterial membranes, leading to increased permeability and eventual cell death .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating a series of quinoline derivatives found that compounds similar to this compound displayed potent activity against multi-drug resistant strains. The presence of electron-withdrawing groups like trifluoromethyl was linked to enhanced activity .

- In Vivo Studies : In animal models, derivatives of quinoline compounds showed promising results in treating infections caused by resistant bacteria. The efficacy was often measured against standard treatments like ciprofloxacin, with some derivatives outperforming existing antibiotics .

- Structural Modifications : Research indicates that modifications to the quinoline structure can significantly impact antibacterial potency. For instance, compounds with longer aliphatic side chains exhibited varying degrees of activity against different bacterial strains .

Q & A

Q. What are the optimal conditions for synthesizing 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with the trifluoromethylation of quinoline precursors. Key steps include:

- Regioselective introduction of trifluoromethyl groups : Use halogenated intermediates (e.g., 8-chloro or 5-chloro derivatives) to direct substituents to the 5- and 7-positions via nucleophilic aromatic substitution .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating (e.g., 30 minutes at 150°C under microwave irradiation) .

- Acid-catalyzed cyclization : Final cyclization steps often employ sulfuric acid or polyphosphoric acid to form the quinoline core .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR spectroscopy : and NMR confirm the positions of trifluoromethyl and hydroxyl groups. For example, the hydroxyl proton typically appears as a singlet at δ 12–14 ppm .

- IR spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm, while hydroxyl groups show broad peaks around 3200 cm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 330.03, observed 330.02) .

Q. What are the initial steps for evaluating its toxicity in vitro?

- Cytotoxicity assays : Use cell lines (e.g., HEK293 or HepG2) with MTT or resazurin-based viability tests. IC values should be compared to positive controls like cisplatin .

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- Safety data sheets (SDS) : Review handling precautions (e.g., avoid inhalation, use PPE) from analogous quinoline derivatives .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Accelerated stability studies : Conduct stress testing at pH 1–13 (using HCl/NaOH buffers) and analyze degradation products via HPLC or LC-MS. For example, hydrolysis of the trifluoromethyl group may occur under strongly alkaline conditions (pH > 10) .

- Kinetic modeling : Use Arrhenius equations to predict degradation rates at different temperatures and validate with experimental data .

Q. What strategies improve the solubility of this compound for biological assays?

- Co-solvent systems : Use DMSO:PBS (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt formation : React with sodium bicarbonate to generate a carboxylate salt, increasing solubility by >10-fold .

- Prodrug derivatization : Esterify the carboxylic acid group (e.g., ethyl ester) to improve lipophilicity and reconvert in vivo .

Q. How can molecular docking elucidate its antimicrobial mechanism?

- Target identification : Dock the compound against bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) using AutoDock Vina. The trifluoromethyl groups may enhance binding via hydrophobic interactions .

- Free energy calculations : Compare binding affinities (ΔG) with ciprofloxacin to rationalize MIC differences (e.g., 12.5 µg/mL vs. 2 µg/mL for Staphylococcus aureus) .

Q. What functionalization strategies enable selective modification of the quinoline core?

- Electrophilic substitution : Introduce bromine or iodine at the 2- or 8-positions using NBS or NIS for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Protection/deprotection : Temporarily protect the hydroxyl group with TMSCl to direct reactions to the carboxylic acid moiety .

- Microwave-assisted C–H activation : Directly functionalize the 4-position using Pd catalysts and aryl halides .

Q. How can analytical methods be validated for purity assessment?

- HPLC-DAD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min). Purity >98% is required for pharmacological studies .

- LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with a limit of detection (LOD) <0.1% .

- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

Q. How do structural analogs compare in structure-activity relationship (SAR) studies?

- Trifluoromethyl positional isomers : 5,7-Bis(trifluoromethyl) derivatives show 3-fold higher antimicrobial activity than 6-(trifluoromethyl) analogs due to improved membrane penetration .

- Hydroxyl group replacement : Replacing 4-OH with methylamino reduces cytotoxicity (IC from 5 µM to >50 µM in HeLa cells) .

Q. What methodologies elucidate degradation pathways under photolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.